3-Pyridinesulfonic acid, 2-amino-6-(4-chlorophenyl)-, phenyl ester
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Overview
Description
3-Pyridinesulfonic acid, 2-amino-6-(4-chlorophenyl)-, phenyl ester is a complex organic compound with a unique structure that combines a pyridine ring, a sulfonic acid group, an amino group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinesulfonic acid, 2-amino-6-(4-chlorophenyl)-, phenyl ester typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.
Introduction of the Sulfonic Acid Group: Sulfonation of the pyridine ring is achieved using sulfur trioxide or chlorosulfonic acid under controlled conditions.
Amino Group Addition: The amino group is introduced via nucleophilic substitution reactions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is added through electrophilic aromatic substitution.
Esterification: Finally, the phenyl ester is formed through esterification reactions involving phenol and suitable activating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinesulfonic acid, 2-amino-6-(4-chlorophenyl)-, phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-Pyridinesulfonic acid, 2-amino-6-(4-chlorophenyl)-, phenyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Pyridinesulfonic acid, 2-amino-6-(4-chlorophenyl)-, phenyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds, participate in hydrophobic interactions, and engage in π-π stacking with aromatic residues in proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-pyridinesulfonic acid, phenyl ester
- 3-Pyridinesulfonic acid, 2-amino-4-(4-chlorophenyl)-, phenyl ester
- 2-Amino-6-(4-bromophenyl)-3-pyridinesulfonic acid, phenyl ester
Uniqueness
3-Pyridinesulfonic acid, 2-amino-6-(4-chlorophenyl)-, phenyl ester is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the chlorophenyl group, in particular, can enhance its biological activity and specificity compared to similar compounds.
Properties
CAS No. |
646053-39-6 |
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Molecular Formula |
C17H13ClN2O3S |
Molecular Weight |
360.8 g/mol |
IUPAC Name |
phenyl 2-amino-6-(4-chlorophenyl)pyridine-3-sulfonate |
InChI |
InChI=1S/C17H13ClN2O3S/c18-13-8-6-12(7-9-13)15-10-11-16(17(19)20-15)24(21,22)23-14-4-2-1-3-5-14/h1-11H,(H2,19,20) |
InChI Key |
YRCVEODRVNXJSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=C(N=C(C=C2)C3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
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